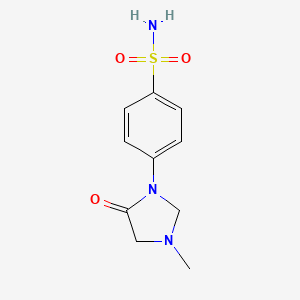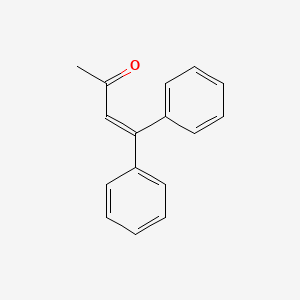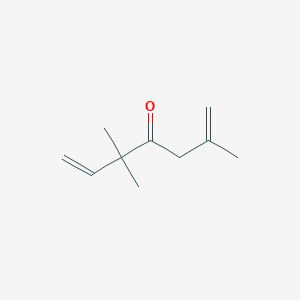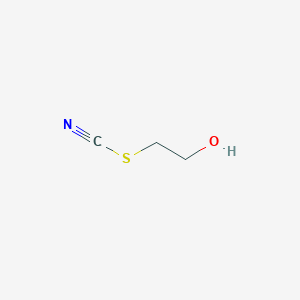![molecular formula C18H17N3O2S B14743231 N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide CAS No. 4876-66-8](/img/structure/B14743231.png)
N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide is a heterocyclic compound that contains a benzothiazole ring and an acetamide group. This compound has been extensively studied for its potential use in scientific research due to its unique structure and properties. It is known for its applications as a fluorescent probe, corrosion inhibitor, and potential therapeutic agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide typically involves the reaction of 2-aminobenzothiazole with 4-methylbenzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in compounds with different functional groups attached to the benzothiazole ring .
Aplicaciones Científicas De Investigación
N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for detecting metal ions such as copper, zinc, and mercury.
Biology: Studied for its potential as a therapeutic agent for diseases like Alzheimer’s and Parkinson’s, which are characterized by abnormal accumulation of metal ions in the brain.
Medicine: Investigated for its low toxicity profile and potential use in biological systems.
Industry: Employed as a corrosion inhibitor to protect metal surfaces from corrosion.
Mecanismo De Acción
The mechanism of action of N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide involves its ability to bind selectively to metal ions through coordination of the nitrogen and sulfur atoms in the benzothiazole ring. This binding results in a change in the electronic structure of the compound, leading to a change in fluorescence intensity. In the case of corrosion inhibition, the compound adsorbs onto the surface of the metal, forming a protective layer that prevents further corrosion.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1,3-Benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide
- N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)aminobutanamide
Uniqueness
Its structure allows for specific interactions with metal ions, making it a valuable tool for detecting these ions in complex biological and environmental samples.
Propiedades
Número CAS |
4876-66-8 |
|---|---|
Fórmula molecular |
C18H17N3O2S |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
N-(1,3-benzothiazol-2-yl)-2-[1-(4-methylphenyl)ethylideneamino]oxyacetamide |
InChI |
InChI=1S/C18H17N3O2S/c1-12-7-9-14(10-8-12)13(2)21-23-11-17(22)20-18-19-15-5-3-4-6-16(15)24-18/h3-10H,11H2,1-2H3,(H,19,20,22) |
Clave InChI |
JOUCCWURMZHYRH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=NOCC(=O)NC2=NC3=CC=CC=C3S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-Thiaspiro[2.5]octane](/img/structure/B14743200.png)
![[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea](/img/structure/B14743211.png)


![2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine](/img/structure/B14743234.png)
![2-([1,1'-Biphenyl]-4-ylmethylene)malonic acid](/img/structure/B14743235.png)
![2-[([1,1'-Biphenyl]-2-yl)sulfanyl]aniline](/img/structure/B14743240.png)
